molecular formula C8H14O B1268169 2-Methylcycloheptanone CAS No. 932-56-9

2-Methylcycloheptanone

Cat. No. B1268169
Key on ui cas rn: 932-56-9
M. Wt: 126.2 g/mol
InChI Key: FDMAFOTXGNYBFG-UHFFFAOYSA-N
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Patent
US08012974B2

Procedure details

n-BuLi (2M solution) (35.86 mmol, 17.93 mL) was slowly added at 0° C. to a solution of DIPEA (5 mL, 35.86 mmol) in THF (45 mL). After stirred for 30 min at 0° C. the solution was cooled to −78° C. Cycloheptanone (4.0 gms, 4.2 mL, 35.66 mmol, 1.0 eqv) was added drop wise and the resulting mixture was stirred for 30 min at −78° C. before adding methyl iodide (2.96 mL, 47.4 mmol, 1.33 eq). The cooling bath was removed and the solution was allowed to reach ambient temperature and stirred at RT for 15 hours before being quenched with aqueous saturated NH4Cl. The mixture was extracted with DCM. The organic layer was washed with 0.1 M aqueous HCl and aqueous saturated NaHCO3, dried over Na2SO4, filtered, and evaporated. The residue was purified by short path distillation to give 2.8 g of 2-methyl-cycloheptanone (62% yield).
Quantity
17.93 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.CCN(C(C)C)C(C)C.[C:15]1(=[O:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.CI>C1COCC1>[CH3:2][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:15]1=[O:22]

Inputs

Step One
Name
Quantity
17.93 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Three
Name
Quantity
2.96 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred for 30 min at 0° C. the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
stirred at RT for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
before being quenched with aqueous saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with 0.1 M aqueous HCl and aqueous saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by short path distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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